molecular formula C11H12N2O3 B3182527 Benzyl (R)-(2-oxoazetidin-3-yl)carbamate CAS No. 88198-42-9

Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

Cat. No.: B3182527
CAS No.: 88198-42-9
M. Wt: 220.22 g/mol
InChI Key: NQXRQYKIEKLAHI-SECBINFHSA-N
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Description

Benzyl ®-(2-oxoazetidin-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industry. This particular compound features a benzyl group attached to a carbamate moiety, which is further connected to an azetidinone ring. The presence of the azetidinone ring is significant as it is a core structure in many β-lactam antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-(2-oxoazetidin-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with ®-3-amino-2-oxoazetidine under basic conditions. The reaction typically employs a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .

Another method involves the Curtius rearrangement, where an acyl azide is converted into an isocyanate, which then reacts with benzyl alcohol to form the desired carbamate . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of Benzyl ®-(2-oxoazetidin-3-yl)carbamate often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-(2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl ®-(2-oxoazetidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ®-(2-oxoazetidin-3-yl)carbamate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs). By inhibiting these enzymes, the compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-(2-oxoazetidin-3-yl)carbamate is unique due to the presence of the azetidinone ring, which imparts significant biological activity, particularly in the context of antimicrobial properties. The benzyl group also enhances the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

benzyl N-[(3R)-2-oxoazetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10-9(6-12-10)13-11(15)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)(H,13,15)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXRQYKIEKLAHI-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl (R)-(2-oxoazetidin-3-yl)carbamate
Reactant of Route 2
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Benzyl (R)-(2-oxoazetidin-3-yl)carbamate
Reactant of Route 3
Benzyl (R)-(2-oxoazetidin-3-yl)carbamate
Reactant of Route 4
Benzyl (R)-(2-oxoazetidin-3-yl)carbamate
Reactant of Route 5
Benzyl (R)-(2-oxoazetidin-3-yl)carbamate
Reactant of Route 6
Benzyl (R)-(2-oxoazetidin-3-yl)carbamate

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